3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group linked to a piperidine ring, which is further substituted with a thiophene ring
Mechanism of Action
Target of Action
Compounds with a piperidine structure are often involved in interactions with various receptors in the body, such as G protein-coupled receptors or ion channels . .
Mode of Action
The mode of action of “3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine” would depend on its specific targets. Generally, such compounds might bind to their target receptors and modulate their activity, leading to changes in cellular signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the organism it’s administered to .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using thiophene-3-boronic acid in a Suzuki-Miyaura coupling reaction.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Pyridine Substitution: Finally, the pyridine ring is attached through a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated pyridines or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a useful tool in drug discovery and development.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-ylsulfonyl)pyridine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
4-(Thiophen-3-yl)piperidine: Does not contain the sulfonyl group, reducing its potential for strong interactions with biological targets.
Thiophen-3-ylpyridine:
Uniqueness
3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine stands out due to its combination of a thiophene ring, a piperidine ring, and a sulfonyl group, providing a unique set of chemical properties and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-20(18,14-2-1-6-15-10-14)16-7-3-12(4-8-16)13-5-9-19-11-13/h1-2,5-6,9-12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZNXUZXWNNCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.